molecular formula C17H17N3O B13377139 N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine

N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine

Cat. No.: B13377139
M. Wt: 279.34 g/mol
InChI Key: MIXOZLIIHNVARJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-3-5-13(6-4-12)16-11-17(20-19-16)18-14-7-9-15(21-2)10-8-14/h3-11H,1-2H3,(H2,18,19,20)

InChI Key

MIXOZLIIHNVARJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine typically involves the reaction of 4-methoxyaniline with 3-(4-methylphenyl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amine
  • **N-(4-methoxyphenyl)-N-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]amine
  • **N-(4-methoxyphenyl)-N-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]amine

Uniqueness

N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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